molecular formula C9H6Cl2N2O B13700295 3-Acetyl-4,6-dichloro-7-azaindole

3-Acetyl-4,6-dichloro-7-azaindole

Cat. No.: B13700295
M. Wt: 229.06 g/mol
InChI Key: YSTQTGRKFSLTKL-UHFFFAOYSA-N
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Description

3-Acetyl-4,6-dichloro-7-azaindole is a chemical compound with the molecular formula C9H6Cl2N2O. It belongs to the class of azaindoles, which are heterocyclic compounds containing a nitrogen atom in the indole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4,6-dichloro-7-azaindole typically involves the cyclization of appropriate precursors. One common method involves the use of nicotinic acid derivatives or 2,6-dichloropyridine as starting materials. The reaction conditions often include microwave heating to accelerate the penultimate reaction step, which is an epoxide-opening-cyclization-dehydration sequence .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4,6-dichloro-7-azaindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted azaindoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Acetyl-4,6-dichloro-7-azaindole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Acetyl-4,6-dichloro-7-azaindole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Acetyl-4,6-dichloro-7-azaindole include other azaindoles such as:

  • 4-Chloro-7-azaindole
  • 3-Acetyl-4-chloro-7-azaindole
  • 6-Chloro-7-azaindole

Uniqueness

What sets this compound apart from its similar compounds is the presence of both acetyl and dichloro substituents, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

1-(4,6-dichloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H6Cl2N2O/c1-4(14)5-3-12-9-8(5)6(10)2-7(11)13-9/h2-3H,1H3,(H,12,13)

InChI Key

YSTQTGRKFSLTKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C(=CC(=N2)Cl)Cl

Origin of Product

United States

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